PCI-34051 - 950762-95-5

PCI-34051

Catalog Number: EVT-287955
CAS Number: 950762-95-5
Molecular Formula: C17H16N2O3
Molecular Weight: 296.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PCI-34051 is a potent and selective inhibitor of histone deacetylase 8 (HDAC8), a member of the histone deacetylase family of enzymes. [] It exhibits over 200-fold selectivity for HDAC8 over other HDAC isoforms. [] HDAC8, a class I HDAC family member, has been shown to have low deacetylation activity compared to other HDACs in vitro. [] HDAC8 has gained attention as a novel target for cancer therapy. [] This compound has been used extensively in scientific research to elucidate the role of HDAC8 in various biological processes, including cancer development, inflammation, and neuroprotection. [, , , , , , , , , , , , , , ]

Molecular Structure Analysis

PCI-34051 comprises a C1-substituted tetrahydroisoquinoline (TIQ) scaffold. [] This structural feature contributes to its high potency and selectivity for HDAC8. [] The molecule incorporates a hydroxamic acid motif, a common characteristic of many HDAC inhibitors, which is believed to interact with the zinc ion in the HDAC8 active site. [, ]

Mechanism of Action

PCI-34051 exerts its effects by selectively inhibiting the enzymatic activity of HDAC8. [] This inhibition is achieved by binding to the catalytic domain of HDAC8, preventing the removal of acetyl groups from lysine residues on histone and non-histone proteins. [, , , ] The resulting increase in protein acetylation can influence various cellular processes, including gene expression, protein stability, and cellular signaling. [, , , , , ]

  • Increase the acetylation of p53, a tumor suppressor protein, leading to its stabilization and activation. []
  • Enhance the acetylation of SMC3, a subunit of the cohesin complex, disrupting the cell cycle progression in cancer cells. []
  • Reduce the expression of pro-inflammatory cytokines, such as IL-1β, by modulating the activity of NF-κB and other transcription factors. [, , ]
  • Enhance IFN-λ production in human bronchial cells, contributing to its antiviral effects. []
Applications

Cancer Research: PCI-34051 has shown promising anti-cancer activity in preclinical models of various cancers, including T-cell lymphoma, leukemia, ovarian cancer, neuroblastoma, and malignant peripheral nerve sheath tumors (MPNST). [, , , , , ] It inhibits cell proliferation, induces apoptosis, and suppresses cell migration, suggesting its potential as a novel anti-cancer agent. [, , , , ] Notably, it exhibits synthetic lethality with the NAMPT inhibitor KPT-9274 in AML, highlighting a potential combination therapy. [, ]

Inflammation and Autoimmune Diseases: PCI-34051 exhibits potent anti-inflammatory effects, particularly by inhibiting the production of the pro-inflammatory cytokine IL-1β. [, , ] It has shown efficacy in preclinical models of rheumatoid arthritis, psoriasis, and contact hypersensitivity, suggesting its potential as a therapeutic agent for inflammatory and autoimmune diseases. [] In the context of anthrax lethal toxin (LeTx) exposure, HDAC8 inhibition using PCI-34051 restores the production of pro-IL-1β, providing insights into the role of HDAC8 in LeTx immunotoxicity. [, ]

Neuroprotection: Although initially explored as a potential neuroprotective agent, research suggests that PCI-34051's neuroprotective effects may be independent of HDAC8 inhibition. [] While it protects neurons from oxidative death, its inactive analog, BRD3811, also exhibits neuroprotective properties despite its inability to inhibit HDAC8. [] This suggests that the protective effects of PCI-34051 might be mediated by alternative mechanisms, such as metal binding, rather than direct epigenetic regulation. []

  • Acute Kidney Injury: PCI-34051 has shown efficacy in zebrafish and human kidney organoid models of AKI, demonstrating its potential as a therapeutic target for AKI. []
  • Peritoneal Fibrosis: It prevents peritoneal fibrosis progression by counteracting the epithelial-mesenchymal transition and blocking M2 macrophage polarization in a mouse model. []
  • Adult Neurogenesis: HDAC8 inhibition with PCI-34051 reduces neurosphere size in cultures from the adult mouse subventricular zone, indicating its involvement in the regulation of adult neurogenesis. []
  • Rhinoviral Infection and Asthma: PCI-34051 enhances IFN-λ production and reduces inflammation in mouse models of rhinoviral infection and rhinovirus-induced exacerbations of asthma. []
  • Anthrax Lethal Toxin Resistance: HDAC8 inhibition by PCI-34051 sensitizes toxin-resistant macrophages to LeTx, highlighting its role in modulating macrophage responses to anthrax toxin. []
Future Directions
  • Development of novel analogs: Exploring structural modifications to PCI-34051 could lead to compounds with improved pharmacological properties, such as enhanced potency, metabolic stability, and target specificity. []
  • Elucidation of off-target effects: Investigating potential off-target effects of PCI-34051 is crucial for ensuring its safety and therapeutic efficacy. []
  • Combination therapies: Exploring the synergistic effects of PCI-34051 with other therapeutic agents, such as NAMPT inhibitors and standard chemotherapy, could lead to more effective treatment strategies for various diseases. [, , ]

Properties

CAS Number

950762-95-5

Product Name

PCI-34051

IUPAC Name

N-hydroxy-1-[(4-methoxyphenyl)methyl]indole-6-carboxamide

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

InChI

InChI=1S/C17H16N2O3/c1-22-15-6-2-12(3-7-15)11-19-9-8-13-4-5-14(10-16(13)19)17(20)18-21/h2-10,21H,11H2,1H3,(H,18,20)

InChI Key

AJRGHIGYPXNABY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

PCI 34051
PCI-34051
PCI-34058
PCI34051

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.